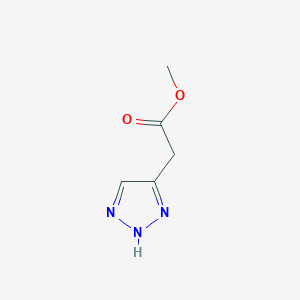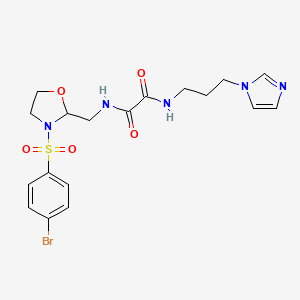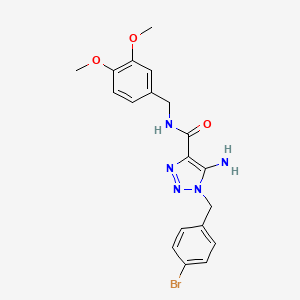
methyl 2-(1H-1,2,3-triazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(1H-1,2,3-triazol-5-yl)acetate” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various fields .
Synthesis Analysis
The synthesis of triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In a study, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using various techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(1H-1,2,3-triazol-5-yl)acetate” can be analyzed using various techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound and its derivatives are prominently featured in synthetic chemistry. For instance, Ahmed et al. (2016) detailed the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate through a one-pot three-component strategy. This study not only highlighted the compound's synthesis but also its structural characteristics, confirmed through crystal X-ray diffraction analyses. These findings offer insights into the compound's potential for further chemical modifications and applications in material science and medicinal chemistry Ahmed et al., 2016.
Antimicrobial and Antiviral Applications
Research into the antimicrobial and antiviral potential of methyl 2-(1H-1,2,3-triazol-5-yl)acetate derivatives has shown promising results. For example, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles with significant antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents. Additionally, Rashdan et al. (2021) focused on synthesizing novel thiadiazole-based molecules containing 1,2,3-triazole moiety for COVID-19 main protease inhibition, indicating potential antiviral applications against COVID-19 Rashdan et al., 2021.
Corrosion Inhibition
The compound has been investigated for its corrosion inhibition properties. Elazhary et al. (2019) conducted a study on the corrosion inhibition of mild steel in sulfuric acid solutions using derivatives of methyl 2-(1H-1,2,3-triazol-5-yl)acetate. Their findings suggest that these compounds can effectively protect metals from corrosion, highlighting their potential in industrial applications such as in the protection of pipelines and metal structures Elazhary et al., 2019.
Material Science and Photoluminescence
In material science, the photoluminescent properties of these compounds are of interest. Kamalraj et al. (2008) synthesized 4-acetyl-5-methyl-1,2,3-triazole regioisomers, exploring their fluorescent behavior. This research opens up possibilities for these compounds in the development of new materials for optoelectronic devices, sensors, and bioimaging Kamalraj et al., 2008.
Mecanismo De Acción
Target of Action
The primary target of methyl 2-(1H-1,2,3-triazol-5-yl)acetate is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
Methyl 2-(1H-1,2,3-triazol-5-yl)acetate interacts with its target through direct binding with the active site residues of the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .
Result of Action
The interaction of methyl 2-(1H-1,2,3-triazol-5-yl)acetate with the carbonic anhydrase-II enzyme results in the inhibition of the enzyme . This can lead to changes in the hydration of carbon dioxide, affecting pH balance and potentially influencing various physiological processes.
Propiedades
IUPAC Name |
methyl 2-(2H-triazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDZYAFQOOJYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-1,2,3-triazol-5-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)
![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)

![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)


![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)




